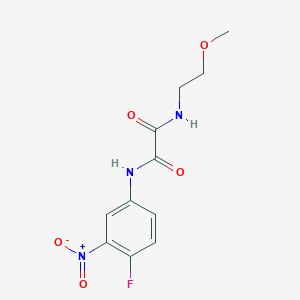

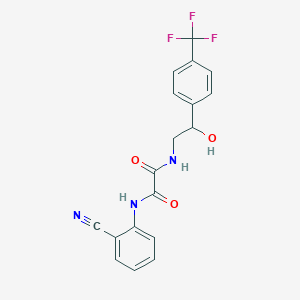

1-(5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with a pyrazole ring, which is a type of heterocyclic aromatic organic compound. It also contains hydroxy and methoxy functional groups attached to phenyl rings .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, phenyl rings, and the hydroxy and methoxy groups would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the functional groups and the overall shape of the molecule would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Biological Activity

The compound 1-(5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, similar to other pyrazole derivatives, has been a focal point in the synthesis of biologically active compounds. For instance, novel Schiff bases were synthesized using derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which were then evaluated for their antimicrobial activities. Some derivatives demonstrated excellent antimicrobial activity compared to others, highlighting the compound's potential in drug development for antimicrobial applications (Puthran et al., 2019).

Antimicrobial Activity

The antimicrobial properties of compounds related to 1-(5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been widely investigated. Studies have synthesized and tested various pyrazole derivatives for their efficacy against different microbial strains. For example, a study reported the synthesis of biologically significant pyrazoles and pyrazoline derivatives that showed antibacterial activities against common pathogens like Escherichia coli and Staphylococcus aureus (Chavhan et al., 2012).

Fluorescence Applications

Pyrazole derivatives, including compounds structurally similar to 1-(5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, have been utilized in the development of materials with unique fluorescence properties. For instance, a twisted π-conjugated molecule incorporating a pyrazole unit demonstrated different fluorescent colors and host-guest structures upon crystallization. This indicates potential applications in the development of fluorescent materials for sensors or imaging technologies (Dong et al., 2012).

Mass Spectrometry and Pyrolytic Behavior

The mass spectrometric and pyrolytic behavior of aryl-substituted isoxazolines, closely related to the compound of interest, has been investigated to facilitate their detection and identification in various matrices. This research provides insights into the analytical chemistry applications of pyrazole derivatives, which could be beneficial for forensic analysis, environmental monitoring, and quality control in pharmaceutical manufacturing (Dallakian et al., 1998).

Metalation and Synthetic Applications

Directed metalation techniques have been employed in the synthesis of functionalized benzo[b]thiophenes, which serve as key intermediates in the creation of benzothienopyranones. This approach demonstrates the versatility of pyrazole derivatives in organic synthesis, offering pathways to complex heterocyclic compounds with potential pharmaceutical relevance (Pradhan & De, 2005).

Future Directions

properties

IUPAC Name |

1-[3-(3-hydroxy-4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12(21)20-16(14-8-9-18(23-2)17(22)10-14)11-15(19-20)13-6-4-3-5-7-13/h3-10,16,22H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBZTMKSARKUDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid](/img/structure/B2844239.png)

![3-[8-(Aminocarbonyl)-2,4-dimethylimidazo[1,5-a]pyrimidin-3-yl]propanoic acid](/img/structure/B2844243.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2844248.png)

![Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2844249.png)

![3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2844250.png)

![N'-methyl-N-[3-(trifluoromethyl)phenyl]-4-pyridinecarboximidamide](/img/structure/B2844255.png)